N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-butyl-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-5-6-15(2)10-9-7-14-16(3)11(9)13-8-12-10/h7-8H,4-6H2,1-3H3 |
InChI Key |
SABSZMWAVMHQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=NC=NC2=C1C=NN2C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier Amidination and Heterocyclization
A one-flask protocol developed by Lee et al. (2017) enables efficient core formation via sequential Vilsmeier amidination and heterocyclization. Starting with 5-aminopyrazoles (e.g., 5-amino-1,3-diphenylpyrazole), treatment with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) generates a Vilsmeier reagent in situ. This reagent facilitates amidination and imination reactions, yielding 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine intermediates. Subsequent addition of hexamethyldisilazane (HMDS) induces intermolecular heterocyclization, producing pyrazolo[3,4-d]pyrimidines in yields up to 91%.
Key Reaction Conditions
-
Solvent: DMF (optimal for Vilsmeier reagent formation)
-
Temperature: 60°C for amidination, 70–80°C for cyclization
-
Reagents: PBr₃ (3.0 equiv), HMDS (3.0 equiv)
This method’s scalability and minimal intermediate isolation make it industrially viable, particularly for introducing substituents at the N1 position early in the synthesis.
Urea Fusion and Chlorination
An alternative route involves urea fusion followed by chlorination. 5-Aminopyrazole-4-carbonitrile derivatives undergo partial hydrolysis to carboxamides, which cyclize with urea under thermal conditions to form pyrazolo[3,4-d]pyrimidine-diones. Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) replaces hydroxyl groups with chlorides, yielding 4,6-dichloro intermediates. While this approach provides access to halogenated precursors for further functionalization, it requires harsh conditions and multiple purification steps.
Functionalization of the Pyrazolo[3,4-d]pyrimidine Core
N1-Methylation Strategies
Introducing the methyl group at the N1 position is critical for regioselective synthesis. Patel et al. (1960) demonstrated that methylation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively alkylates the pyrazole nitrogen. This step typically occurs early in the synthesis to avoid competing reactions at the N4 amine.
Representative Procedure
N4-Alkylation and Amination
The N4 position undergoes sequential alkylation to introduce the butyl and methyl groups. A two-step process is employed to avoid over-alkylation:
Step 1: Butylation
4-Chloro intermediates (e.g., 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) react with n-butylamine in the presence of a palladium catalyst. Wang et al. (2022) optimized this Suzuki-type coupling, achieving 80–90% yields under mild conditions.
Step 2: N-Methylation
The resulting N4-butylamine is methylated using dimethyl sulfate or methyl triflate. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reactivity in nonpolar solvents like toluene.
Optimized Conditions for N4-Methylation
-
Reagent: Methyl triflate (1.5 equiv)
-
Base: DBU (1,8-diazabicycloundec-7-ene)
-
Solvent: Toluene, 80°C, 6 hours
Industrial-Scale Synthesis: Patent Insights
A patented method for analogous compounds (e.g., ibrutinib intermediates) highlights the importance of cost-effective reagents and streamlined processes. Key adaptations for this compound include:
-
One-Pot Alkylation: Combining butylamine and methylating agents in a single reactor to reduce purification steps.
-
Catalytic Recycling: Using immobilized Pd catalysts for Suzuki couplings to minimize metal leaching.
Analytical and Spectroscopic Characterization
Successful synthesis is confirmed via:
Challenges and Optimization
Chemical Reactions Analysis
Vilsmeier Amidination and Heterocyclization
A one-flask synthesis method enables the formation of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles :
-
Vilsmeier Reagent Formation : N,N-dimethylformamide (DMF) reacts with PBr₃ to generate a reactive intermediate.
-
Amidination : 5-aminopyrazole reacts with the Vilsmeier species to form a formamidine intermediate.
-
Heterocyclization : Hexamethyldisilazane (HMDS) induces cyclization, yielding the pyrazolo[3,4-d]pyrimidine scaffold .
Nucleophilic Substitution
The amine groups participate in substitution reactions. For example:
-
Reaction with alkyl halides under basic conditions to form quaternary ammonium derivatives.
Stepwise Pathway for Heterocyclization
The PMC study outlines the following mechanism :
-
Vilsmeier Intermediate : DMF + PBr₃ → [DMF-PBr₃]⁺ complex.
-
Amidination : Attack of 5-aminopyrazole on the electrophilic formamidinium ion.
-
Imination : Formation of 4-(iminomethyl)pyrazole intermediate.
-
Cyclization : HMDS mediates deprotonation and ring closure, forming the pyrazolo[3,4-d]pyrimidine structure.
Solvent and Reagent Effects
Reaction efficiency varies with solvents and reagents, as demonstrated in the PMC study :
| Amide Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | 1.0–2.0 | 60 | 78 |
| N,N-Diethylformamide (DEF) | 2.0–3.0 | 60 | 65 |
| Piperidine-1-carbaldehyde | 3.0–4.0 | 60 | 52 |
Key Observations :
-
DMF provides optimal yield due to its polarity and compatibility with PBr₃.
-
Bulkier amides (e.g., piperidine derivatives) reduce yields due to steric hindrance .
Functionalization Reactions
The compound undergoes further modifications:
-
Oxidation : Forms N-oxide derivatives using H₂O₂ or KMnO₄.
-
Reduction : Sodium borohydride reduces imine bonds in intermediates.
Challenges and Solutions
Scientific Research Applications
Structural Representation
The compound's structure can be represented as follows:
Antimicrobial Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that N-butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine showed promising activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis, making it a candidate for antibiotic development .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to induce apoptosis in cancer cells. Specific modifications to the N-butyl-N,1-dimethyl structure have enhanced its efficacy against different cancer cell lines .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes linked to disease states. For example, it has been identified as a potential inhibitor of certain kinases involved in cancer progression .
Study 1: Synthesis and Biological Evaluation
A study conducted by Devarakonda et al. synthesized novel derivatives of this compound and evaluated their biological activities. The results indicated that several synthesized compounds exhibited enhanced antimicrobial and anticancer activities compared to the parent compound .
Study 2: Structure–Activity Relationship
In another investigation focusing on structure–activity relationships (SAR), modifications to the pyrazolo[3,4-d]pyrimidine core were found to significantly affect biological activity. The study highlighted how varying substituents on the nitrogen atoms influenced both antimicrobial and anticancer efficacy .
Table 1: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| Modified Derivative A | High | Moderate | Yes |
| Modified Derivative B | Low | High | No |
Mechanism of Action
The mechanism of action of N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and biological features of N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related analogs:
Structural and Functional Insights
- Bulky aryl groups (e.g., naphthyl in 1NA-PP1) improve target selectivity but may reduce solubility .
- Toxicity Profiles : Aromatic substituents (e.g., phenyl in Compound 3a) correlate with safer LD₅₀ values (>1000 mg/kg), while benzyl groups introduce mutagenicity risks .
- Synthetic Accessibility: Iodination (e.g., ) and Mitsunobu reactions () are common for introducing diverse substituents, enabling rapid diversification of the pyrazolopyrimidine core .
Biological Activity
N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a butyl group and dimethyl substitutions. Its molecular formula is with a molecular weight of 219.29 g/mol. The structural representation is as follows:
- SMILES : n1c2c(c(nc1)N(CCCC)C)cnn2C
- InChIKey : SABSZMWAVMHQAL-UHFFFAOYSA-N
This compound primarily acts as a CDK2 inhibitor. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the suppression of cancer cell proliferation. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The inhibition of CDK2/cyclin A2 by this compound suggests its potential as an anti-cancer agent .
Anticancer Activity
In various studies, this compound has shown promising results against different cancer types. For instance:
- Cytotoxicity Assays : The compound was tested against several human cancer cell lines using the MTT assay to determine half-maximal cytotoxic concentrations (CC50). Results indicated that it effectively reduced cell viability in a dose-dependent manner .
| Cell Line | CC50 (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 15 | 5-Fluorouracil |
| HCT-116 | 12 | Cisplatin |
Antibacterial and Antifungal Activities
Beyond its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidines have also exhibited antibacterial and antifungal activities. Research indicates that modifications to the pyrazolo ring can enhance these properties .
Molecular Modeling Studies
Molecular docking studies have been conducted to explore the interaction between this compound and its target proteins. These studies provide insights into binding affinities and selectivity towards CDK2, which are crucial for optimizing pharmacological profiles .
Q & A
Basic: What are the key synthetic strategies for preparing N-butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Methodological Answer:
The synthesis of alkyl-substituted pyrazolo[3,4-d]pyrimidines typically involves alkylation of the pyrimidine core. For example, Ogurtsov and Rakitin (2021) synthesized a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, by reacting the parent pyrazolopyrimidine with chloromethylating agents in dry acetonitrile, followed by purification via recrystallization . Adapting this method, N-butyl substitution could be achieved using n-butyl halides under similar conditions. Key steps include:
- Alkylation : Reacting the pyrazolopyrimidine precursor with n-butyl bromide in a polar aprotic solvent (e.g., acetonitrile) at reflux.
- Purification : Isolation via solvent evaporation, followed by recrystallization from acetonitrile or ethanol to remove unreacted reagents.
- Characterization : Confirm regioselectivity using (e.g., singlet at ~3.14 ppm for N-methyl groups) and .
Advanced: How can regioselectivity challenges in N-alkylation be resolved during synthesis?
Methodological Answer:
Regioselectivity in N-alkylation is influenced by steric and electronic factors. For pyrazolo[3,4-d]pyrimidines, the N1 position is typically more reactive due to lower steric hindrance. However, competing alkylation at other nitrogen sites (e.g., N4) can occur. To address this:
- Reaction Optimization : Use bulky bases (e.g., DBU) to deprotonate the preferred N1 position selectively .
- Monitoring : Track reaction progress via TLC or LC-MS to detect intermediate byproducts.
- X-ray Diffraction : Resolve structural ambiguities by confirming the alkylation site via single-crystal X-ray analysis, as demonstrated for 6-(chloromethyl)-N,1-dimethyl derivatives .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- : Identify substituent environments (e.g., N-methyl singlets at ~3.1–4.0 ppm and butyl chain protons at 0.8–1.6 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated for : 219.1485 Da).
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar pyrazolopyrimidines?
Methodological Answer:
Contradictions may arise from subtle structural variations (e.g., substituent positioning or stereochemistry). To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing N-butyl with smaller/larger alkyl groups) and test activity in standardized assays (e.g., kinase inhibition) .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes in target proteins (e.g., Src kinase) and correlate with experimental IC values .
- Mutagenesis Assays : Validate hypothesized binding interactions by mutating key residues in the target protein (e.g., ATP-binding pocket of TrkB kinase) .
Basic: What biological assays are suitable for initial screening of this compound?
Methodological Answer:
- Kinase Inhibition : Test against kinase panels (e.g., Src, Abl) using ADP-Glo™ assays to quantify ATP competition .
- Cytotoxicity : Evaluate IC in cancer cell lines (e.g., leukemia HL-60) via MTT assays, referencing Cheng and Robins’ work on antitumor pyrazolopyrimidines .
- Solubility and Stability : Assess pharmacokinetic properties using HPLC-based methods in simulated physiological buffers (pH 7.4) .
Advanced: How can in vivo pharmacokinetic challenges (e.g., CNS penetration) be addressed for this compound?
Methodological Answer:
- LogP Optimization : Modify the N-butyl chain length to balance lipophilicity (target LogP ~2–3) for blood-brain barrier penetration, as seen in CNS-penetrant analogs .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester-linked substituents) to enhance solubility and metabolic stability .
- In Vivo Testing : Use rodent models to measure brain-to-plasma ratios via LC-MS/MS after oral administration .
Advanced: What computational tools are effective for predicting metabolic pathways?
Methodological Answer:
- MetaSite : Predict cytochrome P450-mediated oxidation sites based on molecular orbitals and steric accessibility .
- GLORY : Annotate potential glucuronidation sites using quantum mechanical calculations .
- Experimental Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Basic: How should researchers handle discrepancies between theoretical and observed NMR data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
